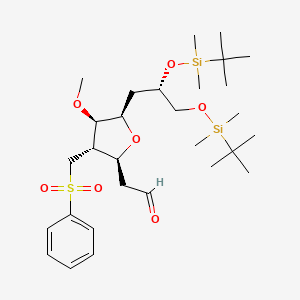
2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde is a complex organic compound with a unique structure It features a tetrahydrofuran ring substituted with various functional groups, including methoxy, phenylsulfonyl, and acetaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde involves multiple steps. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The tert-butyldimethylsilyl (TBDMS) groups are introduced via silylation reactions using reagents like tert-butyldimethylsilyl chloride.
Methoxylation and Phenylsulfonylation:
Aldehyde Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and phenylsulfonyl groups can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: Its unique structure makes it a potential candidate for drug development.
Biological Studies: It can be used to study the effects of various functional groups on biological activity.
Industrial Applications: It can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
The unique combination of functional groups in 2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.
Biological Activity
The compound 2-((2S,3S,4R,5R)-5-((S)-2,3-bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes multiple functional groups that contribute to its biological activity, making it a subject of interest in various pharmacological studies.
Molecular Formula and Weight
- Molecular Formula : C₃₁H₅₁NO₇Si₂
- Molecular Weight : 573.86 g/mol
Structural Features
The compound features:
- A tetrahydrofuran ring
- A methoxy group
- A phenylsulfonyl group
- Tert-butyldimethylsilyl protective groups
These structural components are crucial for its interaction with biological targets.
Research indicates that this compound may exhibit several biological activities including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Antimicrobial Properties : The presence of the sulfonyl group may enhance its ability to disrupt bacterial cell walls or inhibit essential enzymes in microbial metabolism.
- Enzyme Inhibition : Compounds with similar frameworks have been noted to inhibit histone deacetylases (HDAC), which play a critical role in cancer progression and other diseases.
Case Studies and Research Findings
-
Anticancer Studies :
- In vitro studies have demonstrated that derivatives of this compound can significantly reduce the viability of HeLa cancer cells. For instance, a related compound showed an IC50 value of 26.3 nM against HeLa cells .
- Another study highlighted that structural modifications could enhance cytotoxicity, suggesting a structure-activity relationship (SAR) that warrants further exploration .
- Antimicrobial Activity :
Comparative Biological Activity Table
Properties
Molecular Formula |
C29H52O7SSi2 |
|---|---|
Molecular Weight |
601.0 g/mol |
IUPAC Name |
2-[(2S,3S,4R,5R)-3-(benzenesulfonylmethyl)-5-[(2S)-2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde |
InChI |
InChI=1S/C29H52O7SSi2/c1-28(2,3)38(8,9)34-20-22(36-39(10,11)29(4,5)6)19-26-27(33-7)24(25(35-26)17-18-30)21-37(31,32)23-15-13-12-14-16-23/h12-16,18,22,24-27H,17,19-21H2,1-11H3/t22-,24-,25-,26+,27+/m0/s1 |
InChI Key |
LHMXTZSRSFQTQK-JFZJWBCSSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H](C[C@@H]1[C@@H]([C@H]([C@@H](O1)CC=O)CS(=O)(=O)C2=CC=CC=C2)OC)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CC1C(C(C(O1)CC=O)CS(=O)(=O)C2=CC=CC=C2)OC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















